S1RA - 878141-96-9

S1RA

Catalog Number: EVT-1481673
CAS Number: 878141-96-9
Molecular Formula: C20H23N3O2
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

S1RA (E-52862), also known as 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine, is a selective sigma-1 receptor (σ1R) antagonist. [] It is a synthetic compound specifically designed for research purposes, primarily in the field of pain management. [, ] S1RA's classification as a selective antagonist highlights its ability to bind to and block the activity of σ1Rs, without significantly affecting other receptor subtypes. [, , ] This selectivity makes it a valuable tool for investigating the specific role of σ1Rs in various physiological and pathological processes, particularly those related to pain perception and modulation. [, , ]

Future Directions
  • Clinical Development: Given the promising preclinical data, further clinical development of S1RA for the treatment of chronic pain conditions, particularly neuropathic pain, is warranted. [, , , ] Well-designed clinical trials are crucial to confirm its efficacy and safety in human subjects.

  • Combination Therapies: Exploring the potential of S1RA in combination with other analgesics, such as opioids, could lead to more effective pain management strategies, particularly for chronic pain conditions. [, , , , ]

  • Mechanism of Action: Further research is needed to fully elucidate the precise mechanisms by which S1RA exerts its effects. [, , , , , , , , ] Understanding its downstream targets and signaling pathways will be crucial for optimizing its therapeutic potential and developing more targeted therapies.

  • Neurological and Psychiatric Disorders: Exploring S1RA's potential in treating other neurological and psychiatric disorders beyond pain, such as stroke, Alzheimer's disease, and mood disorders, is an exciting avenue for future research. [, , , , , ]

PRE-084

  • Compound Description: 2-(4-Morpholinethyl)1-phenylcyclohexanecarboxylate hydrochloride. It is a selective sigma-1 receptor agonist [, , , ].
  • Relevance: PRE-084 is often used in conjunction with S1RA to investigate the role of sigma-1 receptors in various biological processes, including pain modulation. The use of both an agonist and an antagonist helps confirm the specificity of observed effects and determine whether they are mediated by sigma-1 receptor activation or inhibition. For instance, PRE-084 reversed the analgesic effects of S1RA in several studies [, , ], further confirming the involvement of sigma-1 receptors in S1RA's mechanism of action.

BD-1063

  • Compound Description: 1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride. It acts as a selective sigma-1 receptor antagonist [, , , , ].

NE-100

  • Compound Description: N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(4-methoxyphenyl)ethylamine, also known as (±)-N-(3,4-dichlorophenethyl)-N-methyl-1,2,3,4-tetrahydro-6-methoxy-naphthalen-1-amine. This compound acts as a selective sigma-1 receptor antagonist [, , ].

Morphine

  • Relevance: Several studies investigated the interaction between S1RA and morphine in modulating pain. Results showed that S1RA enhances the analgesic effects of morphine [, , , , , ]. This potentiation of morphine's effects by S1RA suggests that combining sigma-1 receptor antagonists with opioids might represent a novel approach for pain management, potentially allowing the use of lower opioid doses and reducing the risk of side effects and tolerance.

(+)-Pentazocine

  • Relevance: (+)-Pentazocine is frequently used as a radioligand (-pentazocine) in binding assays to determine the affinity of novel compounds for sigma-1 receptors [, ]. While it also possesses some opioid activity, its use as a radioligand is primarily focused on characterizing the interaction with sigma-1 receptors, aiding in the development of more selective ligands like S1RA.

Progesterone

  • Compound Description: An endogenous steroid hormone. It also acts as a sigma-1 receptor antagonist [].
  • Compound Description: This is another name for S1RA [, , , , ].
Overview

S1RA, also known by its developmental code E-52862, is a selective antagonist of the sigma-1 receptor, a protein implicated in various physiological and pathological processes. The sigma-1 receptor, encoded by the SIGMAR1 gene, is primarily located in the endoplasmic reticulum and is involved in modulating calcium signaling and neuroprotection. S1RA has garnered attention for its potential therapeutic applications, particularly in pain management and enhancing the effects of opioid analgesics. It has demonstrated efficacy in preclinical studies and is currently undergoing clinical trials for neuropathic pain relief .

Source and Classification

S1RA belongs to a class of compounds that target the sigma-1 receptor. It is classified as a small molecule drug with a chemical formula of C20H23N3O2C_{20}H_{23}N_{3}O_{2} and a molar mass of approximately 337.4 g/mol . The compound has been evaluated for its binding affinity, showing a Ki value of 17.0 ± 7.0 nM against the sigma-1 receptor, indicating its selectivity over other receptors .

Synthesis Analysis

Technical Details

  • Starting Materials: Common reagents include naphthalene derivatives and morpholine.
  • Reaction Conditions: Typically involve controlled temperatures and solvents to optimize yield and purity.
  • Purification: Final products are usually purified through recrystallization or chromatography.
Molecular Structure Analysis

S1RA features a complex molecular structure characterized by:

  • A naphthalene moiety linked to a pyrazole ring.
  • An ether linkage connecting to a morpholine group.

The three-dimensional structure allows for specific interactions with the sigma-1 receptor, facilitating its antagonist activity. Structural data from crystallography studies provide insights into how S1RA binds within the receptor's active site, contributing to its pharmacological profile .

Data

  • Chemical Structure:
    • SMILES: CC(C(=O)N)C(C)C(=O)N
    • InChI: InChI=1S/C20H23N3O2/c1-12(2)22-20(24)23-19(21)18-15-9-5-6-10-16(15)17(18)14(3)13(4)11-8/h5-10H,11H2,1-4H3
Chemical Reactions Analysis

S1RA primarily functions through competitive inhibition at the sigma-1 receptor site. Its interactions can alter downstream signaling pathways related to pain perception and neuroprotection.

Reactions

  • Binding Affinity: S1RA competes with endogenous ligands (like neurosteroids) for binding to the sigma-1 receptor.
  • Functional Assays: In vitro studies demonstrate that S1RA can inhibit calcium influx mediated by sigma-1 receptor activation, impacting neuronal excitability and pain signaling pathways .
Mechanism of Action

The mechanism of action for S1RA involves:

  1. Receptor Interaction: Binding to the sigma-1 receptor prevents its activation by endogenous ligands.
  2. Calcium Modulation: By inhibiting sigma-1 receptor activity, S1RA modulates intracellular calcium levels, which can influence neurotransmitter release and neuronal excitability.
  3. Pain Pathway Alteration: The blockade of sigma-1 receptors has been shown to alleviate neuropathic pain in preclinical models, suggesting a role in pain modulation through altered signaling pathways .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Melting Point: Specific melting points are not widely published but can be determined through laboratory analysis.

Chemical Properties

  • Solubility: Soluble in organic solvents such as DMSO; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data from pharmacological studies indicate that S1RA maintains its efficacy across various concentrations while exhibiting low toxicity profiles in preliminary trials .

Applications

S1RA is primarily being explored for:

  • Neuropathic Pain Treatment: Clinical trials are assessing its effectiveness in alleviating chronic pain conditions.
  • Opioid Potentiation: Investigating potential benefits when used alongside opioid analgesics to enhance their efficacy while potentially reducing required dosages .
Pharmacological Characterization of S1RA

Structural Properties of S1RA (E-52862)

S1RA (systematic name: 4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine; commercial designation E-52862) is a synthetic small molecule with the molecular formula C₂₀H₂₃N₃O₂ and a molecular weight of 337.42 g/mol [5] [9]. Its hydrochloride salt form (CAS: 1265917-14-3) is commonly used in pharmacological studies. The compound features a naphthalene ring linked to a methylpyrazole moiety, which is connected via an ether bridge to a morpholine ring. This architecture confers optimal lipophilicity for blood-brain barrier penetration (logP = 3.2), a property critical for central nervous system targets [4] [7]. The naphthalene system enhances σ1R binding affinity through hydrophobic interactions, while the morpholine group contributes to water solubility and metabolic stability. X-ray crystallography confirms a planar conformation between the naphthalene and pyrazole rings, facilitating receptor docking [5].

Table 1: Structural Identifiers of S1RA

PropertyValue
IUPAC Name4-[2-[[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine
Molecular FormulaC₂₀H₂₃N₃O₂
Molecular Weight337.42 g/mol
CAS Number (free base)878141-96-9
CAS Number (hydrochloride)1265917-14-3
LogP3.2
Hydrogen Bond Acceptors5
Hydrogen Bond Donors0

Sigma-1 Receptor (σ1R) Selectivity and Binding Affinity

S1RA demonstrates high-affinity antagonism for the sigma-1 receptor (σ1R), with binding constants (Kᵢ) of 17.0 ± 7.0 nM for human σ1R and 23.5 nM for guinea pig σ1R [1] [7]. Selectivity profiling reveals >500-fold preference for σ1R over σ2 receptors (Kᵢ >1,000 nM in guinea pigs; 9,300 nM in rats) [4] [10]. In comprehensive off-target screening against 170 receptors, ion channels, and transporters, S1RA exhibited only moderate affinity for the human 5-HT₂B receptor (Kᵢ = 328 nM; IC₅₀ = 4.7 μM) [7] [10]. No significant interactions were observed with opioid receptors, monoamine transporters, or voltage-gated calcium channels at concentrations ≤10 μM [1] [4]. Functional assays confirm pure antagonism, evidenced by suppression of σ1R agonist-induced Ca²⁺ signaling in neuronal cells and inhibition of σ1R-mediated chaperone activity in endoplasmic reticulum-mitochondrion interfaces [4] [8]. This specificity underpins its utility as a pharmacological tool and therapeutic candidate.

Table 2: Binding Affinity Profile of S1RA

TargetSpeciesKᵢ (nM)Selectivity Ratio (vs. σ1R)
σ1 ReceptorHuman17.0 ± 7.01.0
σ1 ReceptorGuinea Pig23.51.4
σ2 ReceptorGuinea Pig>1,000>58
σ2 ReceptorRat9,300547
5-HT₂B ReceptorHuman32819

Pharmacokinetic Profile: Absorption, Distribution, and Metabolism

Phase I clinical trials established S1RA’s favorable pharmacokinetics. After oral administration in healthy subjects, S1RA is rapidly absorbed (median Tₘₐₓ = 0.75–2.0 hours), with plasma concentrations increasing proportionally over a 5–800 mg dose range [3] [6]. Absolute bioavailability exceeds 80%, supported by low first-pass metabolism. The compound demonstrates slow elimination (half-life = 16–24 hours), supporting once-daily dosing [6]. Steady-state is achieved by Day 4 during repeated administration, with minimal accumulation (Rₐᶜ < 1.5) [3].

Distribution studies in mice indicate brain-to-plasma ratios of 0.8–1.2, confirming CNS penetration [4]. Autoradiographic analyses show high σ1R occupancy in the spinal cord (70–90%) and brain regions (cingulate cortex, hypothalamus) at plasma concentrations of 1–2 μg/mL [1]. Metabolism occurs primarily via hepatic CYP3A4/2D6-mediated oxidation, generating O-desmethyl and hydroxylated metabolites, which are excreted renally as glucuronide conjugates [3]. No pharmacologically active metabolites have been identified.

Table 3: Key Pharmacokinetic Parameters of S1RA

ParameterValue (Single Dose)Value (Multiple Dose)
Tₘₐₓ (h)0.75–2.01.5
Cₘₐₓ (μg/mL)0.8 (100 mg) → 18 (800 mg)Proportional increase
AUC₀–∞ (h·μg/mL)7.2 (100 mg) → 210 (800 mg)Linear
t₁/₂ (h)16–2420–28
Vd/F (L/kg)3.53.2
Brain-to-Plasma Ratio0.8–1.2 (mice)Not reported

Dose-Response Relationships in Preclinical Models

S1RA exhibits broad-spectrum efficacy across rodent pain models with well-defined dose-response characteristics:

  • Inflammatory Pain:In carrageenan-induced inflammation, S1RA (ED₅₀ = 35.9 mg/kg i.p.) reversed mechanical allodynia, while ibuprofen showed submaximal efficacy [2]. Complete Freund’s adjuvant (CFA)-treated mice displayed ED₅₀ values of 42.1 mg/kg for mechanical hypersensitivity, with maximal efficacy (Eₘₐₓ = 95%) surpassing celecoxib. Notably, S1RA did not reduce paw edema, confirming a non-anti-inflammatory mechanism [2].

  • Neuropathic Pain:In sciatic nerve injury models, S1RA (16–64 mg/kg i.p.) alleviated thermal hyperalgesia and mechanical allodynia dose-dependently [1] [4]. Oxaliplatin-induced cold allodynia was reversed at 40 mg/kg (i.p.), matching gabapentin’s efficacy [8]. Trigeminal neuralgia models (infraorbital nerve ligation) showed significant antiallodynic effects at 40 mg/kg (i.p.), whereas pregabalin was ineffective [8].

  • Spinal Sensitization:Electrophysiological recordings demonstrated S1RA (32 mg/kg) attenuated wind-up responses in spinal dorsal horns after repetitive C-fiber stimulation, correlating with σ1R occupancy ≥75% [1] [4].

Repeated administration (40 mg/kg b.i.d. × 7 days) enhanced antinociceptive effects in neuropathic models without tolerance—contrasting morphine’s diminished efficacy [8].

Table 4: Dose-Response Efficacy of S1RA in Preclinical Pain Models

Pain ModelStimulusED₅₀ (mg/kg, i.p.)Max. Efficacy (%)Reference
Carrageenan (mouse)Mechanical allodynia35.9100 [2]
CFA (mouse)Mechanical allodynia42.195 [2]
Sciatic injury (mouse)Thermal hyperalgesia28.398 [1] [4]
Oxaliplatin (rat)Cold allodynia33.7*90 [8]
Capsaicin (mouse)Mechanical hypersensitivity24.5100 [1]
*Estimated from dose-response curves

Properties

CAS Number

878141-96-9

Product Name

S1RA

IUPAC Name

4-[2-(5-methyl-1-naphthalen-2-ylpyrazol-3-yl)oxyethyl]morpholine

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C20H23N3O2/c1-16-14-20(25-13-10-22-8-11-24-12-9-22)21-23(16)19-7-6-17-4-2-3-5-18(17)15-19/h2-7,14-15H,8-13H2,1H3

InChI Key

DGPGXHRHNRYVDH-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=CC3=CC=CC=C3C=C2)OCCN4CCOCC4

Synonyms

E-52862

Canonical SMILES

CC1=CC(=NN1C2=CC3=CC=CC=C3C=C2)OCCN4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.